molecular formula C17H13BrI3NO5 B1220871 N-bromoacetyl-3,3',5-triiodothyronine CAS No. 76970-94-0

N-bromoacetyl-3,3',5-triiodothyronine

Cat. No.: B1220871
CAS No.: 76970-94-0
M. Wt: 771.9 g/mol
InChI Key: AGUVIBCJWRFUTQ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-bromoacetyl-3,3’,5-triiodothyronine is a synthetic derivative of the thyroid hormone 3,3’,5-triiodothyronine. This compound is primarily used in scientific research for affinity labeling of thyroid hormone receptors. Its structure includes a bromoacetyl group attached to the 3,3’,5-triiodothyronine molecule, which enhances its reactivity and specificity in biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-bromoacetyl-3,3’,5-triiodothyronine is synthesized through a one-step bromacetylation reaction. The process involves refluxing a solution of 3,3’,5-triiodothyronine and bromoacetyl bromide in ethyl acetate. The reaction time is optimized based on the amount of hormone processed. The resulting product is then purified using high-speed counter-current chromatography, yielding a pure compound as confirmed by high-performance liquid chromatography and thin-layer chromatography .

Industrial Production Methods: While specific industrial production methods for N-bromoacetyl-3,3’,5-triiodothyronine are not widely documented, the laboratory-scale synthesis described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: N-bromoacetyl-3,3’,5-triiodothyronine primarily undergoes substitution reactions due to the presence of the bromoacetyl group. This group can be replaced by various nucleophiles, making the compound useful for affinity labeling and other biochemical applications .

Common Reagents and Conditions: The synthesis of N-bromoacetyl-3,3’,5-triiodothyronine involves reagents such as bromoacetyl bromide and ethyl acetate. The reaction is typically carried out under reflux conditions to ensure complete bromacetylation of the 3,3’,5-triiodothyronine molecule .

Major Products Formed: The primary product of the bromacetylation reaction is N-bromoacetyl-3,3’,5-triiodothyronine. Depending on the reaction conditions and the presence of other nucleophiles, various substituted derivatives of the compound can also be formed .

Scientific Research Applications

N-bromoacetyl-3,3’,5-triiodothyronine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in affinity labeling of thyroid hormone receptors, which helps in studying the binding characteristics and functions of these receptors. The compound is also used in the production of antibodies against thyroid hormone receptors, facilitating research into thyroid hormone action and regulation .

Mechanism of Action

The mechanism of action of N-bromoacetyl-3,3’,5-triiodothyronine involves its binding to thyroid hormone receptors. The bromoacetyl group reacts with nucleophilic residues in the receptor, forming a covalent bond. This covalent modification allows researchers to study the receptor’s structure and function in detail. The molecular targets of N-bromoacetyl-3,3’,5-triiodothyronine include various thyroid hormone receptors and related proteins involved in thyroid hormone signaling pathways .

Comparison with Similar Compounds

Similar Compounds:

  • N-bromoacetyl-L-thyroxine
  • N-bromoacetyl-3,3’,5-triiodo-L-thyronine
  • N-bromoacetyl-3,5-diiodo-L-thyronine

Uniqueness: N-bromoacetyl-3,3’,5-triiodothyronine is unique due to its specific structure, which includes a bromoacetyl group attached to the 3,3’,5-triiodothyronine molecule. This modification enhances its reactivity and specificity for thyroid hormone receptors, making it a valuable tool in biochemical and medical research .

Properties

CAS No.

76970-94-0

Molecular Formula

C17H13BrI3NO5

Molecular Weight

771.9 g/mol

IUPAC Name

(2S)-2-[(2-bromoacetyl)amino]-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C17H13BrI3NO5/c18-7-15(24)22-13(17(25)26)5-8-3-11(20)16(12(21)4-8)27-9-1-2-14(23)10(19)6-9/h1-4,6,13,23H,5,7H2,(H,22,24)(H,25,26)/t13-/m0/s1

InChI Key

AGUVIBCJWRFUTQ-ZDUSSCGKSA-N

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)CBr)I)I)O

Isomeric SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)NC(=O)CBr)I)I)O

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)CBr)I)I)O

Synonyms

BrAc(125I)T3
N-bromoacetyl-(125I)T3
N-bromoacetyl-3,3',5-triiodo-L-thyronine
N-bromoacetyl-3,3',5-triiodothyronine
N-bromoacetyl-3,3',5-triiodothyronine, (D)-isomer
N-bromoacetyl-T3

Origin of Product

United States

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